3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
3-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a 3-methoxy-substituted benzoyl group and an aniline moiety substituted with a methyl group at position 4 and a 2-oxopyrrolidin-1-yl group at position 2. This compound is of interest due to its structural complexity, which combines aromatic, heterocyclic, and amide functionalities.
Properties
IUPAC Name |
3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-8-9-15(12-17(13)21-10-4-7-18(21)22)20-19(23)14-5-3-6-16(11-14)24-2/h3,5-6,8-9,11-12H,4,7,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUNICGTIBJWRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by its attachment to the benzamide core. The methoxy group is usually introduced through methylation reactions.
Pyrrolidinone Synthesis: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carbonyl compounds under acidic or basic conditions.
Benzamide Core Formation: The benzamide core is often prepared through the reaction of aniline derivatives with benzoyl chloride in the presence of a base such as triethylamine.
Final Coupling: The pyrrolidinone derivative is then coupled with the benzamide core using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Comparison of Selected Benzamide Derivatives
Key Observations :
- M6 () replaces the pyrrolidinone with a thiazole-pyridine group, enhancing hydrogen-bonding capacity (1 H-bond donor vs. 0 in the target compound) .
- ZINC33268577 () introduces a bromine atom and a pyrido-pyrimidinyl group, increasing steric bulk and hydrophobicity .
Pharmacological Activity
Table 2: Binding and Activity Data
Key Observations :
- The target compound and M6 exhibit similar predicted binding affinities for SARS-CoV-2 main protease (Mpro), but M6’s thiazole-pyridine group may improve target engagement via additional H-bond interactions .
- Compared to tivozanib (a VEGFR-2 inhibitor), the target compound has fewer H-bond acceptors, which may reduce off-target effects but limit potency against kinases .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
Key Observations :
- The trimethoxy derivative () shows improved solubility due to polar methoxy groups, while the target compound’s single methoxy group results in lower solubility .
- The 2-oxopyrrolidinyl group in the target compound likely enhances metabolic stability compared to acetamide derivatives like ZINC1162830, which are prone to esterase-mediated hydrolysis .
Biological Activity
3-Methoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its structure features a benzamide core with specific substitutions that may influence its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
- Molecular Formula : C25H27N3O4
- Molecular Weight : 433.4996 g/mol
Research indicates that compounds similar to this compound may exert their effects through various biological pathways:
- Endopeptidase Activity : It acts as a negative regulator of the GDF15-GFRAL aversive response by mediating cleavage and inactivation of GFRAL, which is crucial in the regulation of metabolic responses .
- Antiviral Properties : Related benzamide derivatives have shown broad-spectrum antiviral effects against viruses such as HIV, HCV, and HBV by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication .
Biological Activity Overview
The biological activities associated with this compound include:
Antiviral Activity
Studies have demonstrated that N-phenylbenzamide derivatives can inhibit HBV replication. The mechanism involves the upregulation of A3G, which interacts with HBV core proteins, thereby inhibiting viral DNA replication .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
